N-Formyl Maraviroc
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Overview
Description
N-Formyl Maraviroc is a derivative of Maraviroc, a chemokine receptor antagonist primarily used in the treatment of Human Immunodeficiency Virus (HIV) infection. Maraviroc works by blocking the CCR5 receptor, which is essential for the entry of HIV into human cells. This compound retains the core structure of Maraviroc but includes a formyl group, which may influence its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl Maraviroc typically involves the formylation of Maraviroc. One common method is the reaction of Maraviroc with formic acid or formic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the efficiency and yield of the product .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and facilitate easy purification of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Formyl Maraviroc can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Formyl Maraviroc has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool to study the interactions between chemokine receptors and their ligands.
Medicine: Research is ongoing to explore its potential as an antiviral agent beyond HIV treatment.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
N-Formyl Maraviroc exerts its effects by binding to the CCR5 receptor on the surface of human cells. This binding prevents the HIV protein gp120 from associating with the receptor, thereby blocking the entry of the virus into the host cell. The formyl group may enhance the binding affinity or alter the pharmacokinetic properties of the compound, potentially leading to improved efficacy .
Comparison with Similar Compounds
Maraviroc: The parent compound, primarily used in HIV treatment.
Diazabicyclo analogues of Maraviroc: These analogues have modifications in the azabicyclooctane moiety and show varying degrees of antiviral activity.
Uniqueness: N-Formyl Maraviroc is unique due to the presence of the formyl group, which can influence its chemical reactivity and biological activity. This modification may offer advantages in terms of binding affinity, selectivity, and pharmacokinetic properties compared to other similar compounds .
Properties
CAS No. |
1346597-44-1 |
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Molecular Formula |
C30H41F2N5O2 |
Molecular Weight |
541.688 |
IUPAC Name |
4,4-difluoro-N-formyl-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C30H41F2N5O2/c1-20(2)28-34-33-21(3)37(28)26-17-24-9-10-25(18-26)35(24)16-13-27(22-7-5-4-6-8-22)36(19-38)29(39)23-11-14-30(31,32)15-12-23/h4-8,19-20,23-27H,9-18H2,1-3H3/t24?,25?,26?,27-/m0/s1 |
InChI Key |
VOAHTIZOTHESLT-GVHAAITQSA-N |
SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)N(C=O)C(=O)C5CCC(CC5)(F)F)C(C)C |
Synonyms |
4,4-Difluoro-N-formyl-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]cyclohexanecarboxamide; |
Origin of Product |
United States |
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